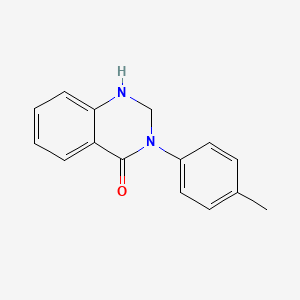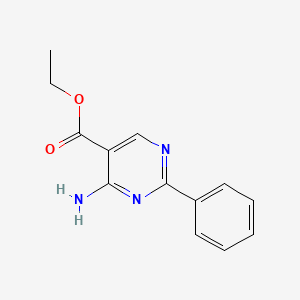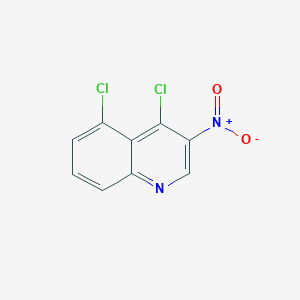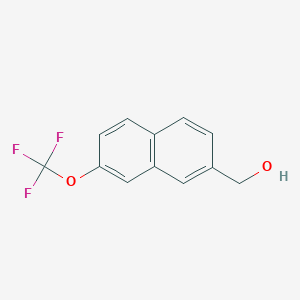![molecular formula C10H7ClN4O B11872760 2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 61645-28-1](/img/structure/B11872760.png)
2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research .
Méthodes De Préparation
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the triazole ring and chloromethyl group. One common method involves the cyclization of 2-hydrazinoquinoxaline with chloroacetyl chloride, followed by treatment with phosphorus oxychloride (POCl3) to form the desired triazoloquinoxaline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one can be compared with other triazoloquinoxaline derivatives, such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their specific molecular targets and potency.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have similar structural features but may have different biological activities and applications.
Triazolophthalazine derivatives: These compounds are known for their potential as PCAF inhibitors and anticancer agents.
The uniqueness of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61645-28-1 |
|---|---|
Formule moléculaire |
C10H7ClN4O |
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H7ClN4O/c11-6-14-10(16)15-8-4-2-1-3-7(8)12-5-9(15)13-14/h1-5H,6H2 |
Clé InChI |
YFEAHCOTXGAGFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC3=NN(C(=O)N23)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)

